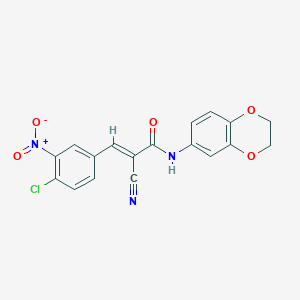
1-(4-bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a cyclohexyl group and a carboxamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenylacetic acid to form 4-bromophenylacetic acid.
Cyclization: The bromophenylacetic acid undergoes cyclization with a suitable reagent to form the pyrrolidine ring.
Substitution: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-Bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound shares a similar structure but may have different substituents on the pyrrolidine ring.
4-Bromophenylacetic acid derivatives: These compounds have a bromophenyl group but differ in the nature of the substituents and the overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c18-13-6-8-15(9-7-13)20-11-12(10-16(20)21)17(22)19-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSNKKKSXOZQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylphenoxy)-N-[(2-nitrophenyl)carbamothioyl]acetamide](/img/structure/B5243378.png)
![2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5243385.png)

![1-[1-(1-propylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5243406.png)
![(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B5243409.png)

![ethyl 4-[({[1-(benzoylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5243419.png)
![butyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5243422.png)
![6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5243430.png)
![3-chloro-4-{[1-(1H-indol-3-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5243436.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5243448.png)


![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5243468.png)
